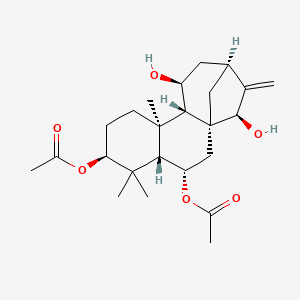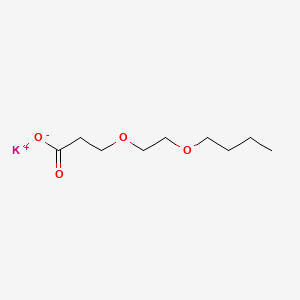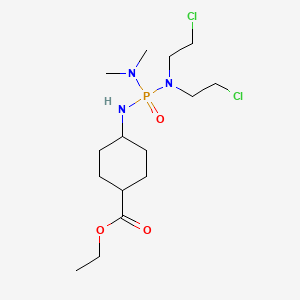
Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes ethanedioic acid and sulfophenyl groups, making it a valuable substance in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt typically involves the reaction of ethanedioic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and leading to various biological effects. The sulfophenyl groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanedioic acid, 1,2-bis(phenylmethyl) ester
- Ethanedioic acid, 1,2-bis[2-(1-methylethyl)hydrazide]
- Ethanedioic acid,1,2-bis[2-[(4-hydroxy-3-sulfophenyl)methylene]hydrazide], sodium salt
Uniqueness
Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt is unique due to its specific combination of ethanedioic acid and sulfophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
6629-07-8 |
|---|---|
Formule moléculaire |
C16H12N4Na2O8S2 |
Poids moléculaire |
498.4 g/mol |
Nom IUPAC |
disodium;2-[(E)-[[2-oxo-2-[(2E)-2-[(2-sulfonatophenyl)methylidene]hydrazinyl]acetyl]hydrazinylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C16H14N4O8S2.2Na/c21-15(19-17-9-11-5-1-3-7-13(11)29(23,24)25)16(22)20-18-10-12-6-2-4-8-14(12)30(26,27)28;;/h1-10H,(H,19,21)(H,20,22)(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2/b17-9+,18-10+;; |
Clé InChI |
LHUISQFSOGWBHS-CKNTWHFTSA-L |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CC=CC=C2S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NN=CC2=CC=CC=C2S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















